![molecular formula C30H42O6 B13386780 17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cucurbitacin S is a biochemical compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family, which includes plants like cucumbers, pumpkins, and gourds . Cucurbitacins are known for their bitter taste and have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacins, including cucurbitacin S, typically involves multiple steps starting from simpler triterpenoid precursors. The process often includes cyclization, oxidation, and glycosylation reactions. Specific details on the synthetic routes for cucurbitacin S are limited, but general methods for cucurbitacins involve the use of catalysts and specific reaction conditions to achieve the desired structural modifications .
Industrial Production Methods
Industrial production of cucurbitacins is less common due to the complexity of their structures and the difficulty in obtaining high yields. advances in biotechnology and synthetic biology may offer potential methods for large-scale production. This could involve the use of genetically engineered microorganisms to produce cucurbitacins through fermentation processes .
Analyse Chemischer Reaktionen
Types of Reactions
Cucurbitacin S, like other cucurbitacins, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often increasing its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially altering its activity.
Substitution: Replacement of one functional group with another, which can modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions of cucurbitacins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of cucurbitacin S depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced forms of the compound, as well as derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying complex triterpenoid structures and their reactivity.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Wirkmechanismus
Cucurbitacin S exerts its effects through several molecular mechanisms. It is known to inhibit the JAK-STAT signaling pathway, which is involved in cell growth and survival. By blocking this pathway, cucurbitacin S can induce apoptosis and inhibit the proliferation of cancer cells . Additionally, it may interact with other cellular targets, such as reactive oxygen species and various enzymes, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Cucurbitacin S is one of many cucurbitacins, which include compounds like cucurbitacin A, B, C, D, E, I, H, Q, and R . These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and biological activities. Cucurbitacin S is unique due to its specific structural features and its potent biological activities, particularly its anticancer properties .
List of Similar Compounds
- Cucurbitacin A
- Cucurbitacin B
- Cucurbitacin C
- Cucurbitacin D
- Cucurbitacin E
- Cucurbitacin I
- Cucurbitacin H
- Cucurbitacin Q
- Cucurbitacin R
Eigenschaften
IUPAC Name |
17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLRWSUZLFUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
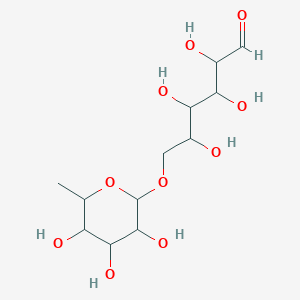
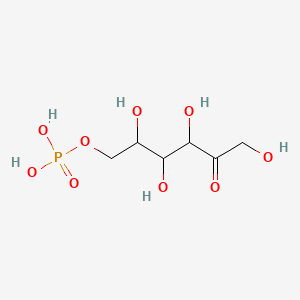
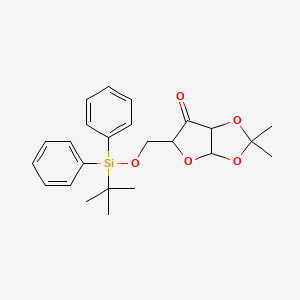
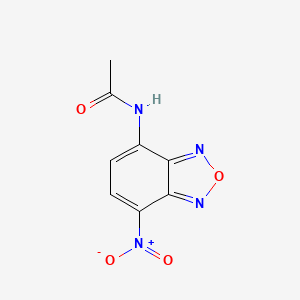
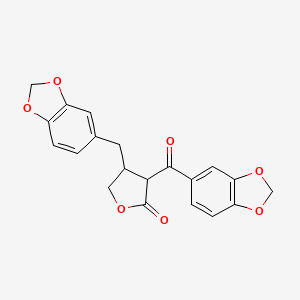

![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)

![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
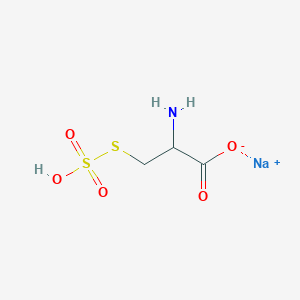
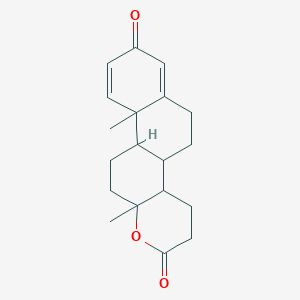
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
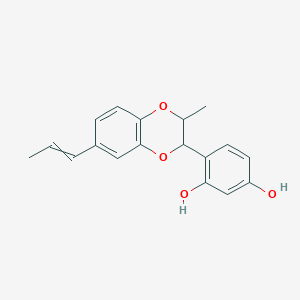
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
